molecular formula C15H17NO4S B2695095 methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate CAS No. 1705354-20-6

methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate

Cat. No. B2695095
CAS RN: 1705354-20-6
M. Wt: 307.36
InChI Key: MRQJJWHELRHANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In 2.1]oct-2-en-8-ylsulfonyl)benzoate.

Scientific Research Applications

Gold(III) Tetrachloride Salt of L-cocaine

This study discusses the crystal structure of a salt related to cocaine, which has a similar azabicyclo[3.2.1]octane structure. The research highlights the intra and intermolecular interactions within the crystal, providing insights into how similar compounds might interact at the molecular level (Wood, Brettell, & Lalancette, 2007).

Muscarinic Activities of Quinuclidin-3-yltriazole and -tetrazole Derivatives

This paper presents the synthesis and evaluation of muscarinic ligands with a focus on compounds substituted with a 1-azabicyclo[2.2.2]octan-3-yl group. These findings can offer a foundation for understanding the bioactivity of structurally similar compounds (Wadsworth et al., 1992).

Antibacterial Activities of 2-oxaisocephems

Research on 2-oxaisocephems, which share structural motifs with the target compound, shows significant antibacterial activities against gram-positive bacteria. This study provides an example of how modifications to the bicyclic structures can impact biological activity (Tsubouchi et al., 1994).

Synthesis and Biological Activity of Aryl Tropanyl Esters and Amides

This research explores the synthesis and antinociceptive activity of aryl tropanyl esters and amides, chemically related to structures incorporating azabicyclo[3.2.1]octane. It highlights the potential for developing potent bioactive compounds from modifications of the bicyclic azabicyclo framework (Romanelli et al., 1993).

properties

IUPAC Name

methyl 4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-20-15(17)11-5-9-14(10-6-11)21(18,19)16-12-3-2-4-13(16)8-7-12/h2-3,5-6,9-10,12-13H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQJJWHELRHANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.